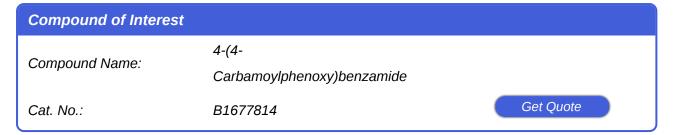


4-(4-Carbamoylphenoxy)benzamide chemical structure and properties

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An In-depth Technical Guide to 4-(4-Carbamoylphenoxy)benzamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **4-(4-Carbamoylphenoxy)benzamide**, a molecule of interest in the field of drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

4-(4-Carbamoylphenoxy)benzamide is a diaryl ether derivative with the molecular formula C14H12N2O3. Its structure is characterized by two benzamide moieties linked by an ether bond.

Identifier	Value	Source
Molecular Formula	C14H12N2O3	_
Molecular Weight	256.26 g/mol	_
CAS Number	190791-73-6	_

Physicochemical Properties



The following table summarizes key physicochemical properties of 4-(4-

Carbamoylphenoxy)benzamide. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions.

Property	Value	Туре	Source
Melting Point	288-290 °C	Experimental	
LogP	1.83	Predicted	_
pKa (most acidic)	12.89	Predicted	
pKa (most basic)	-1.7	Predicted	
Solubility	0.12 g/L	Predicted	

Experimental Protocols Synthesis of 4-(4-Carbamoylphenoxy)benzamide

A common synthetic route to **4-(4-Carbamoylphenoxy)benzamide** involves the Ullmann condensation reaction. The following protocol is based on methodologies described in the scientific literature.

Materials:

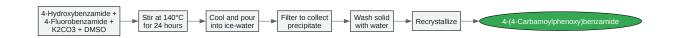
- 4-Hydroxybenzamide
- 4-Fluorobenzamide
- Potassium carbonate (K2CO3)
- Copper(I) iodide (CuI)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Water



Standard laboratory glassware and purification equipment

Procedure:

- A mixture of 4-hydroxybenzamide (10.0 g, 72.9 mmol), 4-fluorobenzamide (11.1 g, 79.9 mmol), and potassium carbonate (20.1 g, 145.8 mmol) in dimethyl sulfoxide (100 ml) is stirred at 140° C. for 24 hours.
- The reaction mixture is then cooled to room temperature.
- The cooled mixture is poured into ice-water (1 L).
- The resulting precipitate is collected by filtration.
- The collected solid is washed with water.
- The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 4-(4-carbamoylphenoxy)benzamide.



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Diagram of the synthesis workflow for 4-(4-Carbamoylphenoxy)benzamide.

Biological Activity

4-(4-Carbamoylphenoxy)benzamide has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for cellular processes such as DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

In Vitro Activity

The inhibitory activity of **4-(4-Carbamoylphenoxy)benzamide** against PARP has been quantified, with a reported IC50 value provided in the table below.

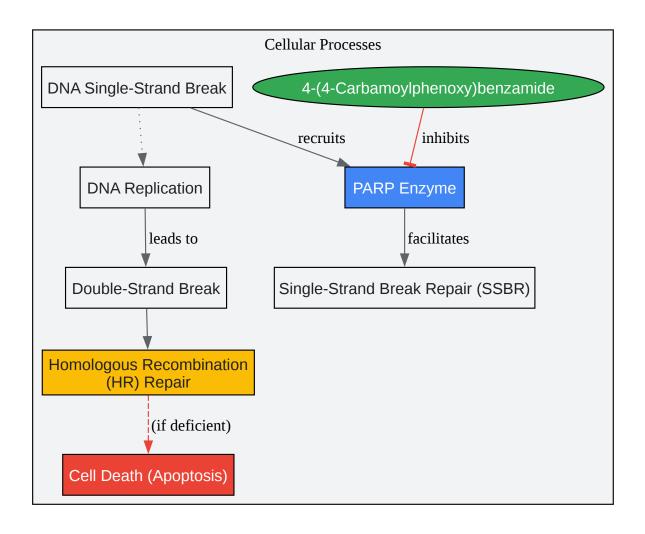


Target	IC50 (nM)	Assay Type	Source
PARP	4.8	Enzyme Inhibition Assay	

Mechanism of Action: PARP Inhibition

The primary mechanism of action for **4-(4-Carbamoylphenoxy)benzamide** is the inhibition of PARP. In the context of cancer cells with defective homologous recombination (HR) DNA repair pathways (e.g., BRCA-mutated cancers), PARP inhibition leads to the accumulation of single-strand DNA breaks. These unresolved breaks result in double-strand breaks during DNA replication, which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a process known as synthetic lethality.





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